molecular formula C10H8BrNO3 B1414118 Methyl 4-bromo-2-cyano-6-methoxybenzoate CAS No. 1805528-50-0

Methyl 4-bromo-2-cyano-6-methoxybenzoate

Cat. No.: B1414118
CAS No.: 1805528-50-0
M. Wt: 270.08 g/mol
InChI Key: ZHVNXDRUUQLGNM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a methoxy group at the 6-position of the aromatic ring. The substituents’ electronic and steric properties—bromine (halogen), cyano (electron-withdrawing), and methoxy (electron-donating)—impart unique reactivity, making it valuable for cross-coupling reactions, functional group transformations, and drug design .

Properties

IUPAC Name

methyl 4-bromo-2-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-8-4-7(11)3-6(5-12)9(8)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNXDRUUQLGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl 4-bromo-2-cyano-6-methoxybenzoate* 2-CN, 4-Br, 6-OMe C₁₀H₈BrNO₃ 286.08 Not provided Hypothesized intermediate for drug discovery
Methyl 6-amino-2-bromo-3-methoxybenzoate 2-Br, 3-OMe, 6-NH₂ C₉H₉BrN₂O₃ 289.09 1340366-76-8 Pharmaceutical intermediate
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2-OH, 4-Br, 6-CH₃ C₉H₉BrO₃ 245.07 2089319-35-5 Synthetic precursor for agrochemicals
Methyl 4-bromo-2-chloro-6-methylbenzoate 2-Cl, 4-Br, 6-CH₃ C₉H₈BrClO₂ 263.52 877149-10-5 Halogen-rich intermediate
Methyl 4-bromo-2-cyano-6-fluorobenzoate 2-CN, 4-Br, 6-F C₉H₅BrFNO₂ 272.05 1805595-96-3 Fluorinated analog for metabolic stability

*Hypothetical structure inferred from analogs.

a. Position 2: Cyano vs. Amino, Hydroxy, Chloro
  • Cyano (CN): Strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura reactions).
  • Amino (NH₂): In , the amino group enables hydrogen bonding and participation in condensation reactions (e.g., amide formation), making it suitable for bioactive molecule synthesis .
  • Hydroxy (OH) and Chloro (Cl) : and highlight hydroxy and chloro substituents, respectively. Hydroxy groups increase acidity (pKa ~10), facilitating deprotonation for etherification, while chloro groups enhance electrophilicity for nucleophilic displacement .
b. Position 6: Methoxy vs. Methyl, Fluoro
  • Methoxy (OMe) : Electron-donating via resonance, stabilizing the aromatic ring against electrophilic attack. This group is common in drug candidates for improving bioavailability (e.g., ) .
  • Fluoro (F) : In , fluorine’s electronegativity and small size enhance metabolic stability and lipophilicity, a key feature in CNS-active pharmaceuticals .
c. Position 4: Bromine as a Universal Substituent

Bromine’s role as a leaving group facilitates functionalization (e.g., via Grignard or Ullmann reactions). Its presence across all analogs underscores its utility in iterative synthesis .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (hypothetical MW 286.08) is heavier than its fluoro analog (MW 272.05) due to the methoxy group. This increases its boiling point and may reduce volatility compared to smaller analogs .
  • Solubility: Cyano and methoxy groups enhance polarity, suggesting moderate solubility in acetone or DMSO, whereas methyl or chloro substituents (–10) favor solubility in less polar solvents .

Analytical Characterization

While direct data for the target compound are absent, analogs in the evidence employ techniques such as:

  • GC-MS : Used in –3 to identify methyl esters via fragmentation patterns .
  • NMR/FTIR: demonstrates methyl shikimate’s characterization via ¹H/¹³C NMR and FTIR, applicable to verifying ester and cyano groups in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-cyano-6-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-cyano-6-methoxybenzoate

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